Seladelpar sodium salt is a synthetic compound that belongs to the class of drugs known as peroxisome proliferator-activated receptor agonists. It is primarily investigated for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic steatohepatitis. This compound has garnered attention due to its ability to modulate lipid metabolism and reduce inflammation in the liver.
Seladelpar sodium salt is synthesized through chemical processes in laboratories. It is not derived from natural sources but is instead produced via organic synthesis techniques.
Seladelpar sodium salt is classified as a pharmaceutical agent and a peroxisome proliferator-activated receptor gamma agonist. Its primary therapeutic focus is on metabolic disorders, particularly those affecting liver function.
The synthesis of Seladelpar sodium salt involves several chemical reactions, typically starting from simpler organic molecules. The process includes:
The synthesis may involve techniques such as:
Seladelpar sodium salt has a complex molecular structure characterized by specific functional groups that interact with biological targets. The structural formula can be represented as:
Seladelpar sodium salt undergoes several chemical reactions during its synthesis and in biological systems:
The stability of Seladelpar sodium salt can be affected by environmental factors such as pH and temperature, which are critical during storage and formulation.
Seladelpar sodium salt acts primarily through agonistic activity on peroxisome proliferator-activated receptors. This interaction leads to:
Clinical studies have shown that Seladelpar sodium salt can significantly reduce liver fat content and improve histological features in patients with non-alcoholic steatohepatitis.
Seladelpar sodium salt is primarily investigated for its potential applications in treating liver diseases such as:
Seladelpar sodium salt functions as a high-affinity ligand for the peroxisome proliferator-activated receptor delta (peroxisome proliferator-activated receptor delta). Upon binding, it induces conformational changes that facilitate heterodimerization with the retinoid X receptor. This complex recruits coactivators (e.g., peroxisome proliferator-activated receptor gamma coactivator 1-alpha) and binds to peroxisome proliferator-activated receptor response elements in target gene promoters, initiating transcription of metabolic regulators. The compound exhibits exceptional receptor specificity, with a half-maximal effective concentration of 2 nM for peroxisome proliferator-activated receptor delta. Selectivity profiling reveals >750-fold preference over peroxisome proliferator-activated receptor alpha and >2,500-fold selectivity against peroxisome proliferator-activated receptor gamma isoforms [10]. This precision minimizes off-target effects while enabling potent modulation of peroxisome proliferator-activated receptor delta-dependent pathways.
Targeted genes include those governing mitochondrial fatty acid oxidation (e.g., carnitine palmitoyltransferase 1A), lipid transport proteins (e.g., apolipoprotein A1), and thermogenic regulators (e.g., uncoupling protein 1). In hepatocytes, this activation enhances hepatic lipid clearance and reduces lipotoxicity by promoting complete β-oxidation cycles and tricarboxylic acid flux, as demonstrated in metabolomic studies [1].
Table 1: Receptor Selectivity Profile of Seladelpar Sodium Salt
Nuclear Receptor | EC₅₀ (nM) | Selectivity Ratio vs. PPARδ |
---|---|---|
PPARδ | 2.0 | 1 (Reference) |
PPARα | >1,500 | >750-fold |
PPARγ | >5,000 | >2,500-fold |
Data derived from receptor transactivation assays [10]
Seladelpar sodium salt modulates bile acid homeostasis through transcriptional regulation of rate-limiting enzymes. It suppresses cholesterol 7 alpha-hydroxylase (cytochrome P450 family 7 subfamily A member 1) expression, the first and rate-limiting enzyme in the classical bile acid synthesis pathway. Concurrently, it upregulates cytochrome P450 family 3 subfamily A member 4 and uridine 5'-diphospho-glucuronosyltransferase isoforms, enhancing bile acid hydroxylation and glucuronidation. This dual action reduces hepatic concentrations of cytotoxic hydrophobic bile acids (e.g., chenodeoxycholic acid, lithocholic acid) by 40-60% in cholestasis models [8].
The compound also induces canalicular phospholipid transporters (multidrug resistance protein 3) and bile acid efflux pumps (bile salt export pump), promoting bile acid secretion while reducing intrahepatic retention. In primary human hepatocytes, treatment decreases intracellular taurochenodeoxycholic acid concentrations by 70% through enhanced detoxification and efflux, mitigating endoplasmic reticulum stress and apoptosis pathways [3] [8].
Activation of peroxisome proliferator-activated receptor delta by Seladelpar sodium salt inhibits nuclear factor kappa B signaling through multiple mechanisms:
In macrophages, this reduces interleukin 1 beta, interleukin 6, and tumor necrosis factor alpha secretion by >80% following lipopolysaccharide stimulation. Additionally, peroxisome proliferator-activated receptor delta activation suppresses nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 inflammasome assembly, reducing caspase 1 activation and interleukin 18 maturation [8]. Hepatic stellate cells treated with Seladelpar sodium salt exhibit 70% downregulation of collagen 1 alpha 1 and actin alpha 2 smooth muscle expression, indicating potent antifibrotic effects through transforming growth factor beta pathway inhibition [8].
Seladelpar sodium salt orchestrates synergistic interactions with the farnesoid X receptor pathway:
In farnesoid X receptor-deficient models, Seladelpar sodium salt maintains 60% of its anticholestatic efficacy through peroxisome proliferator-activated receptor delta-dependent induction of alternative detoxification enzymes (e.g., uridine 5'-diphospho-glucuronosyltransferase family 1 member A1), demonstrating pathway autonomy [8].
Seladelpar sodium salt induces fibroblast growth factor 21 transcription through direct peroxisome proliferator-activated receptor delta binding to a peroxisome proliferator-activated receptor response element in the fibroblast growth factor 21 promoter region. In vivo studies demonstrate 8-fold increased hepatic fibroblast growth factor 21 messenger RNA and 5-fold elevated plasma protein levels following treatment [8]. This endocrine hormone mediates systemic metabolic effects:
Table 2: Fibroblast Growth Factor 21-Mediated Effects of Seladelpar Sodium Salt
Target Tissue | Primary Actions | Functional Outcomes |
---|---|---|
Liver | ↑ Insulin sensitivity, ↑ Fatty acid oxidation | Reduced hepatic steatosis, improved glucose homeostasis |
Adipose | ↑ Glucose uptake, ↑ Adiponectin secretion | Enhanced lipid clearance, reduced inflammation |
Pancreas | ↑ β-cell survival, ↑ Glucose-stimulated insulin secretion | Improved insulin secretion capacity |
Fibroblast growth factor 21 induction contributes to 50% of Seladelpar sodium salt's lipid-lowering effects, as shown in fibroblast growth factor 21 knockout mice where triglyceride reduction was attenuated by half. The hormone also activates beige adipogenesis in white adipose depots, increasing energy expenditure and reducing body weight by 18% in diet-induced obesity models [4] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3